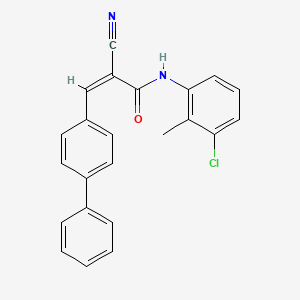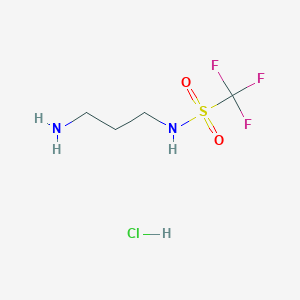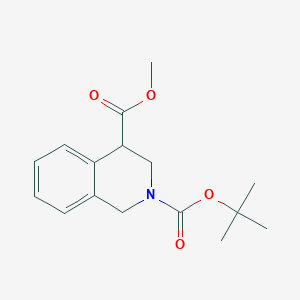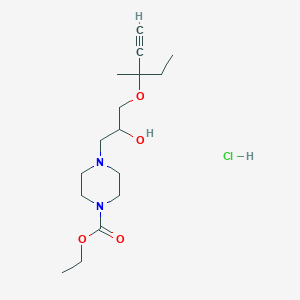
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride is an intriguing compound with multifaceted applications in various fields of science. Its molecular structure comprises a piperazine ring substituted with hydroxy and ether groups, lending it unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride can be achieved via a multi-step synthetic process. Starting with the formation of the piperazine ring, subsequent steps involve introducing the hydroxy group and the alkynyl ether side chain. Reaction conditions such as temperature, solvent, and catalyst choice play a critical role in optimizing yields and purity.
Industrial Production Methods: For industrial-scale production, the process is typically streamlined and optimized for cost-efficiency. This may involve continuous flow reactors and in-line purification techniques to ensure consistent product quality and minimize waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction processes can target the alkyne moiety, converting it into corresponding alkanes or alkenes.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify the piperazine ring or side chains.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halides, alkylating agents, and bases like NaH or KOH.
Major Products: These reactions yield a variety of derivatives, each possessing distinct properties that can be tailored for specific applications.
科学研究应用
Chemistry: In organic synthesis, this compound serves as a building block for constructing complex molecules, facilitating various transformations due to its functional groups.
Biology: Its biological activity includes potential use as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.
Medicine: Preliminary studies suggest its potential in treating certain medical conditions due to its ability to interact with biological targets.
Industry: In industrial applications, it may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
作用机制
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, influencing cellular processes and functions.
相似化合物的比较
Similar Compounds:
Ethyl 4-(2-hydroxy-3-((3-methylbutyl)oxy)propyl)piperazine-1-carboxylate
4-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate
Uniqueness: Compared to its analogs, this compound's unique combination of hydroxy and alkyne functionalities offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
And there you have it! This compound surely has a lot to explore. How do you find its scientific intrigue?
属性
IUPAC Name |
ethyl 4-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-16(4,6-2)22-13-14(19)12-17-8-10-18(11-9-17)15(20)21-7-3;/h1,14,19H,6-13H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJLECAPNJJMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C(=O)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
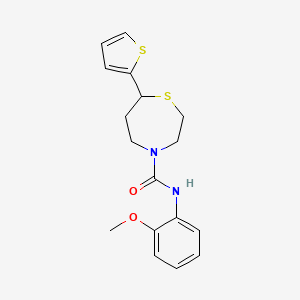
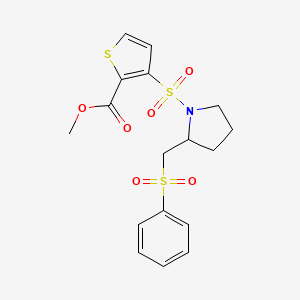
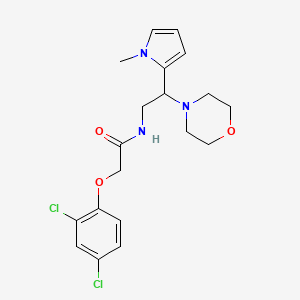
![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2854565.png)
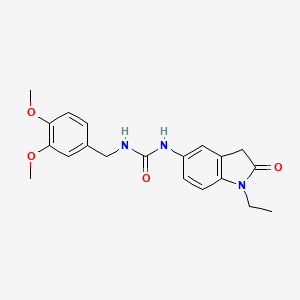
![5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2854570.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2854571.png)
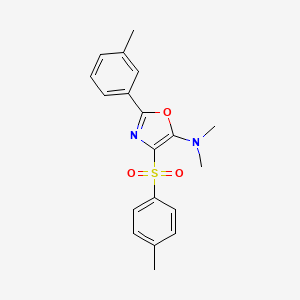
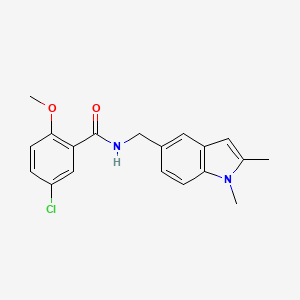
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)
